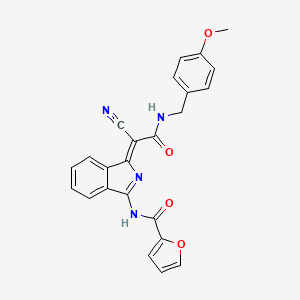

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4/c1-31-16-10-8-15(9-11-16)14-26-23(29)19(13-25)21-17-5-2-3-6-18(17)22(27-21)28-24(30)20-7-4-12-32-20/h2-12H,14H2,1H3,(H,26,29)(H,27,28,30)/b21-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDFKKYMUIXNB-VZCXRCSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CO4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CO4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 378.388 g/mol. Its structure features a furan ring, an isoindole moiety, and a cyano group, which are critical for its biological activity. The compound's unique structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide has been described in various studies. The synthetic pathway typically involves the condensation of appropriate precursors that include furan and isoindole derivatives, followed by functionalization to introduce the cyano and carboxamide groups.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| HCT116 (Colon) | 12.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also shown anti-inflammatory activity in preclinical models. It was observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer effects, (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide has been evaluated for antimicrobial properties . It exhibited moderate activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : The compound can alter signaling pathways related to cell survival and apoptosis.

- Interaction with DNA : There is evidence suggesting that it may bind to DNA, interfering with replication and transcription processes.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers.

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced inflammatory cytokine levels.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, particularly in the context of cardiovascular and renal disorders. It has been identified as a potential non-steroidal antagonist of the mineralocorticoid receptor, which is significant for treating conditions such as heart failure and diabetic nephropathy. The mechanism of action involves modulation of mineralocorticoid receptor activity, which plays a crucial role in sodium retention and blood pressure regulation .

Case Studies

Case Study 1: Cardiovascular Applications

In a study focusing on cardiovascular health, (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide was tested for its ability to reduce cardiac hypertrophy in animal models. The results indicated a significant reduction in hypertrophic markers and improved cardiac function, suggesting that the compound could serve as a therapeutic agent for heart failure .

Case Study 2: Renal Protection

Another study evaluated the renal protective effects of this compound in diabetic nephropathy models. The findings revealed that treatment with (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide led to decreased proteinuria and reduced renal fibrosis, highlighting its potential as a treatment option for kidney-related complications associated with diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and physicochemical properties of the target compound with structurally related analogs:

*Calculated based on molecular formula C₂₄H₁₉N₄O₄.

Functional Group Impact on Bioactivity

- Methoxy Substitution : The 4-methoxybenzyl group in the target compound vs. 3-methoxypropyl in alters steric bulk and electronic effects, possibly affecting target affinity.

- Furan vs. Benzamide : The furan-2-carboxamide in the target compound may confer improved metabolic stability over benzamide analogs due to reduced oxidative metabolism .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like 13b exhibit high mp (274°C), suggesting strong crystalline packing due to hydrogen bonding .

- Solubility : The sulfamoyl group in 13b enhances water solubility compared to the target compound’s furan carboxamide, which is more lipophilic .

Research Implications and Gaps

- Structural Optimization : Replacing the isoindole core with thiazole (as in ) or indole (as in ) could modulate bioavailability and target engagement.

- Biological Screening: No activity data is available for the target compound. Prioritizing assays against kinase or protease targets is recommended, given structural similarities to inhibitors in .

- Synthetic Challenges : The Z-configuration in the ethylidene moiety may require stereoselective synthesis, as seen in , to avoid isomerization.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Start with a benzothiazole-3-carboxamide precursor and react it with substituted amines under reflux in ethanol (yields: 37–70%) . Optimize solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and stoichiometry. Use flash chromatography (e.g., ethyl acetate/hexane) for purification . Controlled synthesis approaches, such as copolymerization parameter optimization (e.g., monomer ratios, initiator concentrations), can be adapted from polymer chemistry methods .

Q. How should structural elucidation and stereochemical confirmation be performed?

- Methodological Answer : Use single-crystal X-ray diffraction (monoclinic system, space group P2₁/c) to resolve the Z-configuration and intramolecular hydrogen bonding . Complement with ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons) and IR spectroscopy (C=O stretching at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations. Include vehicle controls (e.g., DMSO <0.1%) and triplicate measurements to ensure reproducibility .

Q. How can solubility and stability be assessed during preclinical studies?

- Methodological Answer : Test solubility in PBS, DMSO, and PEG-400 via shake-flask method. Monitor stability under accelerated conditions (pH 1–10, 40°C) using HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. Adjust formulations with cyclodextrins or lipid nanoparticles if needed .

Advanced Research Questions

Q. How can computational modeling predict binding affinity or reactivity in drug discovery?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the compound’s X-ray-derived conformation . Validate with density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Integrate AI-driven tools (COMSOL Multiphysics) for reaction pathway simulations .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell line heterogeneity, assay protocols). Use Design of Experiments (DoE) to test factors like concentration ranges (0.1–100 µM) and exposure times (24–72 hrs). Apply ANOVA to isolate significant variables, as demonstrated in flow-chemistry optimizations .

Q. How can flow chemistry improve synthesis scalability and purity?

- Methodological Answer : Implement continuous-flow reactors with controlled residence times (2–10 min) and temperature gradients (25–80°C). Use inline FTIR or UV-vis monitoring for real-time purity assessment. Scale up from mg to gram quantities while maintaining >95% purity, adapting methods from diphenyldiazomethane synthesis .

Q. What advanced techniques characterize supramolecular interactions in solid-state forms?

- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). Pair with DSC/TGA to correlate thermal stability (melting point >200°C) with lattice energy. Compare solvate vs. polymorphic forms using PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.